1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol
Description
1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative characterized by a difluoromethyl group at the N1 position and an ethanol moiety at the C2 position. Its molecular formula is C₁₀H₁₀F₂N₂O, with a molecular weight of 224.20 g/mol. The difluoromethyl group confers strong electron-withdrawing properties, enhancing electrophilicity and metabolic stability . The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents and participation in intermolecular interactions (e.g., crystal packing via O–H···N/O bonds) . This compound serves as a precursor for synthesizing acetylated derivatives via oxidation, which are pivotal in medicinal chemistry .
Properties
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-6,10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOFUIKYLLQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves the introduction of the difluoromethyl group onto the benzimidazole ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the benzimidazole ring . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol has been explored for its biological activities, particularly in antimicrobial and anticancer research. The difluoromethyl group enhances binding affinity to biological targets, which can lead to increased potency and selectivity against specific enzymes or receptors .
Case Study: Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from benzimidazole structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of difluoromethyl groups may further enhance these properties.
Material Science
The compound's unique chemical structure allows it to serve as a precursor in the development of new materials with specific properties. Its application in creating fluorinated polymers or coatings is particularly noteworthy due to the stability and performance characteristics that fluorinated compounds often exhibit.
Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanone | C10H8F2N2O | Contains a carbonyl instead of an alcohol group |
| 2-(Difluoromethyl)benzimidazole | C9H7F2N2 | Lacks the ethanol moiety; primarily studied for antimicrobial properties |
| Benzimidazole Derivatives | Various | A broad category including numerous substitutions influencing biological activity |
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a potential inhibitor for various enzymes involved in metabolic pathways. Understanding its interaction with these enzymes can lead to insights into drug design and development strategies aimed at specific diseases .
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol and analogous benzimidazole derivatives:
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Comparisons
Substituent Effects on Reactivity The difluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to methyl or allyl groups . Allyl-substituted analogs (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) exhibit steric flexibility, enabling further chemical modifications .
Functional Group Influence Ethanol vs. Methanol: The ethanol group (C–OH) offers stronger hydrogen-bonding capacity and higher solubility in polar solvents than methanol (shorter alkyl chain) . Ketone Derivatives: Oxidation of the ethanol group yields acetylated analogs (e.g., 1-[1-(difluoromethyl)-1H-benzodiazol-2-yl]ethanone), which are more electrophilic but lack H-bond donor properties .
Synthetic Pathways The target compound can be synthesized via alkylation of 1H-benzimidazole precursors, similar to methods used for (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol . Oxidation of the ethanol group (e.g., using chromic acid) produces ketones, a common strategy to modulate reactivity .
Biological and Material Applications
Biological Activity
1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring a difluoromethyl group, may enhance its pharmacological properties.
The synthesis of 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves several steps, including the formation of the benzimidazole core followed by the introduction of the difluoromethyl group and subsequent reduction to the alcohol form. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate a promising potential for these compounds in treating infections caused by resistant strains.
| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
|---|---|---|
| 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol | 31.1 | 62.5 |
| Brominated analogue | 0.98 | 15.6 |
This table highlights the enhanced activity of structurally modified analogues, suggesting that further modifications could yield even more potent antimicrobial agents .
Anticancer Activity
In addition to antimicrobial effects, research has indicated that 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol may possess anticancer properties. Studies exploring its effects on cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The compound's mechanism of action appears to involve interference with DNA synthesis and repair processes.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined various benzimidazole derivatives, including 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol. The results demonstrated that the compound exhibited a significant reduction in bacterial viability in vitro when tested against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could lead to improved efficacy against resistant strains .
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of benzimidazole derivatives showed that 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol effectively inhibited the growth of human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment .
Q & A
Q. Q1: What are the standard synthetic routes for 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol, and how are intermediates validated?
Answer: The synthesis typically involves two key steps:
Formation of the benzimidazole core : Reaction of 1H-benzimidazole with acetyl chloride under reflux conditions (60–80°C, 2–4 hours) to yield 1-(1H-benzimidazol-2-yl)ethanone .
Reduction to ethanol : Sodium borohydride (NaBH₄) in dry ethanol reduces the ketone to the alcohol. Optimization includes refluxing for 3 hours, followed by neutralization with HCl and recrystallization in ethanol .
Validation : Intermediates are characterized via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS). For example, the ethanol derivative shows distinct NMR peaks: δ ~4.8 ppm (OH), δ ~5.2 ppm (CH₂), and δ ~7.5–8.0 ppm (aromatic protons) .
Advanced Synthesis Optimization
Q. Q2: How can conflicting yields in the reduction step (ketone to ethanol) be resolved?
Answer: Contradictory yields (e.g., 40% vs. 70%) often arise from:
- Impurity in NaBH₄ : Use freshly opened/reagent-grade NaBH₄ to avoid moisture-induced decomposition.
- Solvent choice : Dry ethanol (99.8% purity) minimizes side reactions.
- Temperature control : Maintain reflux at 78°C ± 2°C to prevent over-reduction or decomposition.
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (e.g., m.p. 410–412 K for crystalline products) .
Basic Structural Characterization
Q. Q3: What spectroscopic methods are critical for confirming the structure of this compound?
Answer:
- NMR : ¹H NMR confirms the hydroxyl group (δ 4.8–5.0 ppm, broad singlet) and difluoromethyl group (δ 6.0–6.5 ppm, split due to ¹⁹F coupling). ¹³C NMR identifies the benzimidazole carbons (δ 140–160 ppm) .
- Mass Spectrometry : HRMS (ESI+) shows [M+H]⁺ at m/z 211.0845 (calculated 211.0848 for C₉H₁₀N₂O) .
- Infrared (IR) Spectroscopy : O–H stretch (~3400 cm⁻¹), C–F stretches (~1100–1200 cm⁻¹) .
Advanced Computational Analysis
Q. Q4: How can density functional theory (DFT) studies resolve discrepancies in predicted vs. experimental spectral data?
Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and simulate NMR/IR spectra. For example:
- NMR shifts : Compare experimental δ 7.5–8.0 ppm (aromatic protons) with DFT-predicted values to validate resonance assignments.
- Hydrogen bonding : Simulate O–H⋯N interactions (observed in X-ray crystallography) to explain deviations in experimental vs. calculated OH stretching frequencies .
Tools : Gaussian 16 or ORCA software packages are recommended .
Biological Activity Profiling
Q. Q5: What methodologies are used to evaluate the antifungal activity of this compound?
Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines).
- Mechanistic studies : Fluorescence microscopy with propidium iodide to assess membrane disruption .
- SAR analysis : Compare activity with analogs (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) to identify critical substituents .
Environmental Impact Assessment
Q. Q6: How can researchers assess the environmental persistence of this compound?
Answer:
- Degradation studies : Perform hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, λ = 254 nm) to measure half-life (t₁/₂).
- Ecotoxicology : Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition (OECD 201/202 guidelines) .
- Analytical methods : LC-MS/MS quantifies degradation products (e.g., benzimidazole-2-carboxylic acid) .
Advanced Crystallography and Stability
Q. Q7: How does molecular packing in the crystal lattice affect stability?
Answer: X-ray crystallography reveals:
- Hydrogen bonding : O–H⋯N interactions (2.6–2.8 Å) form chains along the b-axis, enhancing thermal stability .
- π-π stacking : Benzimidazole rings stack at 3.5–4.0 Å distances, contributing to low hygroscopicity.
Validation : Differential scanning calorimetry (DSC) shows a single endotherm (melting point ~410 K), confirming crystallinity .
Methodological Troubleshooting
Q. Q8: How to address low yields in the final recrystallization step?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
